4-Hydroxy thalidomide
Overview
Description
4-Hydroxy thalidomide is a metabolite of Thalidomide . It is a chemical compound with the formula C₁₃H₁₀N₂O₅ . It is known to be a Thalidomide-based Cereblon ligand used in the recruitment of CRBN protein . It can be connected to the ligand for protein by a linker to form PROTACs .
Synthesis Analysis
The synthesis of 4-Hydroxy thalidomide involves a continuous 3–4 step flow approach . The immunomodulatory drugs (IMiDs) thalidomide, pomalidomide, and lenalidomide are widely used to treat multiple myeloma . After incubation of thalidomide with fraction S9 from human liver, formation of the 5-hydroxy and 5′-hydroxy metabolites could be demonstrated .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy thalidomide involves a phthalimide ring . The binding of thalidomide derivatives to CRBN, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .
Chemical Reactions Analysis
The binding of thalidomide derivatives to CRBN, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation . Hydroxylation of thalidomide on the C4-position of the phthalimide ring (4-hydroxy thalidomide) led to a weakly anti-angiogenic compound .
Physical And Chemical Properties Analysis
4-Hydroxy thalidomide has a molecular weight of 274.24 . Its chemical formula is C₁₃H₁₀N₂O₅ . The stability of the metabolites was investigated and degradation was avoided by rapid chilling and acidification of the samples .
Scientific Research Applications
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Pharmacology
- Thalidomide and its metabolites, including 4-Hydroxy thalidomide, have been studied for their unique immunomodulating action . The aim of one study was to develop HPLC assays for the 5-hydroxy, 5,6-dihydroxy, 4,5-dihydroxy and 5′-hydroxy metabolites of thalidomide and to investigate their possible formation in man—in-vitro in liver homogenates and in-vivo in healthy volunteers .
- The methods involved reversed-phase HPLC assays with UV detection for quantification of the metabolites in the low ng mL −1 range in plasma and incubate samples .
- The results demonstrated the formation of two hydroxylated metabolites of thalidomide in the liver in man, but only one of these could be detected in the circulation .
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Cancer Research
- Thalidomide analogs, including 4-Hydroxy thalidomide, have been evaluated for antiangiogenic activity in an ex vivo rat aorta ring assay .
- The methods involved in silico pharmacophore analysis and molecular docking with a crystal structure of human cereblon to investigate the cereblon binding abilities of the thalidomide analogs .
- The results suggest that not all antiangiogenic thalidomide analogs can bind cereblon, and multiple targets and mechanisms of action may be involved .
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Multiple Myeloma Treatment
- Thalidomide, a first-generation immunomodulatory drug (IMiD), has been used in the treatment of multiple myeloma . IMiDs bind to cereblon, leading to the degradation of proteins involved in B-cell survival and proliferation .
- Thalidomide’s effectiveness and safety in newly diagnosed and relapsed/refractory multiple myeloma have been demonstrated in numerous clinical studies . Salvage regimens combining thalidomide and corticosteroids (with/without selected cytotoxic or targeted agents) remain useful in heavily pretreated patients who are ineligible for novel anti-myeloma therapies .
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Toxicological Studies
- Thalidomide and its metabolites, including 4-Hydroxy thalidomide, have been studied in rabbits, a thalidomide-sensitive species . The study confirmed similar in vivo biotransformations to 5-hydroxythalidomide and 5′-hydroxythalidomide after oral administration of thalidomide .
- The methods involved the analysis of blood plasma from male rabbits after oral administration of thalidomide (2.0 mg/kg), revealing a similar time dependence to those in blood plasma .
- The results suggest that metabolic activation of thalidomide may be dependent on rabbit liver enzymes .
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Immunomodulatory Effects
- Thalidomide, originally developed as a sedative drug, causes multiple defects due to severe teratogenicity, but it has been re-purposed for treating multiple myeloma, and derivatives such as lenalidomide and pomalidomide have been developed for treating blood cancers .
- The molecular mechanisms of thalidomide and its derivatives remained poorly understood until recently, when cereblon (CRBN), a primary direct target of thalidomide, was identified . CRBN is a ligand-dependent substrate receptor of the E3 ubiquitin ligase complex cullin-RING ligase 4 (CRL4 CRBN) .
- When a ligand such as thalidomide binds to CRBN, it recognizes various ‘neosubstrates’ depending on the shape of the ligand . CRBN has been utilized in a novel protein knockdown technology named proteolysis targeting chimeras (PROTACs) .
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Proteolysis Targeting Chimeras (PROTACs)
- Thalidomide and its derivatives have been used in the development of proteolysis targeting chimeras (PROTACs) .
- PROTACs are heterobifunctional molecules that are being developed to specifically degrade proteins of interest . They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
- The development of PROTACs has been facilitated by the discovery of thalidomide’s binding to cereblon, a substrate receptor of the CRL4 E3 ubiquitin ligase .
Future Directions
Thalidomide and its derivatives, including 4-Hydroxy thalidomide, are currently the only protein degraders used in clinical practice . Ongoing and future trials may provide further insights into the current role of thalidomide, especially by comparing thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating thalidomide’s association with novel therapies .
properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPJICVFSDYOEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy thalidomide | |
CAS RN |
5054-59-1 | |
Record name | 4-Hydroxy thalidomide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005054591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,6-dioxo-3-piperidinyl)-4-hydroxy-1H-isoindole-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY THALIDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J344NHC6VB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.